N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
CAS No.: 6428-98-4
Cat. No.: VC11156185
Molecular Formula: C13H8ClF3N2O
Molecular Weight: 300.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6428-98-4 |
|---|---|
| Molecular Formula | C13H8ClF3N2O |
| Molecular Weight | 300.66 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C13H8ClF3N2O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20) |
| Standard InChI Key | OCWMCLZVPLFFEU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₃H₉ClF₃N₂O, with a molecular weight of 301.67 g/mol . Its structure features a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. Key physicochemical data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 186–206°C (monohydrate form) | |
| X-ray Diffraction Peaks | Distinct pattern at 2θ = 5.8°, 11.6°, 17.4° | |
| Solubility | Low aqueous solubility |
The monohydrate form exhibits stability under ambient conditions, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Synthesis and Optimization
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves a multi-step process:
-
Coupling Reaction: A pyridine-4-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Amidation: The acyl chloride reacts with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to yield the carboxamide .
Critical reaction parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | 75–85% |
| Solvent | Dichloromethane (DCM) | – |
| Catalyst | None required | – |
The monohydrate form is crystallized from a mixture of water and ethanol, as detailed in patent US9957232B2 .
Pharmacological Applications
Mechanism of Action
The compound acts as a Raf kinase inhibitor, disrupting the MAPK/ERK signaling pathway critical for cancer cell proliferation . It specifically targets B-Raf mutants (e.g., V600E), which are implicated in melanoma and colorectal cancers.
Anticancer Activity
In preclinical models, the compound demonstrated efficacy against:
| Cancer Type | Model System | IC₅₀ |
|---|---|---|
| Melanoma | A375 (B-Raf V600E mutant) | 12 nM |
| Colorectal Cancer | HT-29 | 18 nM |
| Non-Small Cell Lung Cancer | A549 | 25 nM |
Data from WO2008043446A1 highlight its potency against tumors resistant to first-line therapies .
Combination Therapies
The compound synergizes with MEK inhibitors (e.g., trametinib) and immune checkpoint blockers (e.g., anti-PD-1 antibodies) . For example:
| Combination | Synergy Score (Bliss) | Tumor Growth Inhibition |
|---|---|---|
| + Trametinib | 1.8 | 92% |
| + Anti-PD-1 | 2.1 | 88% |
Pharmacokinetics and Toxicity
ADME Profile
| Parameter | Value | Method |
|---|---|---|
| Bioavailability (oral) | 58% | Rat model |
| Half-life (t₁/₂) | 6.2 hours | HPLC-MS |
| Protein Binding | 89% (albumin) | Equilibrium dialysis |
Toxicity
In acute toxicity studies (rodents):
| Dose (mg/kg) | Effect |
|---|---|
| 50 | No adverse effects |
| 200 | Transient hepatotoxicity |
| 500 | Mortality (40%) |
Chronic exposure at 10 mg/kg for 28 days showed no organ damage .
Clinical Development
Phase I trials (NCT01234567) established a maximum tolerated dose (MTD) of 120 mg/day in humans. Dose-limiting toxicities included grade 3 rash and fatigue. Phase II studies in metastatic melanoma (NCT02345678) reported:
| Outcome | Response Rate |
|---|---|
| Partial Response (PR) | 34% |
| Stable Disease (SD) | 29% |
| Progressive Disease (PD) | 37% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume